1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine hydrochloride 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17347209
InChI: InChI=1S/C13H14F3N3O.ClH/c14-13(15,16)9-4-5-10-8(12(9)17)7-18-19(10)11-3-1-2-6-20-11;/h4-5,7,11H,1-3,6,17H2;1H
SMILES:
Molecular Formula: C13H15ClF3N3O
Molecular Weight: 321.72 g/mol

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine hydrochloride

CAS No.:

Cat. No.: VC17347209

Molecular Formula: C13H15ClF3N3O

Molecular Weight: 321.72 g/mol

* For research use only. Not for human or veterinary use.

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine hydrochloride -

Specification

Molecular Formula C13H15ClF3N3O
Molecular Weight 321.72 g/mol
IUPAC Name 1-(oxan-2-yl)-5-(trifluoromethyl)indazol-4-amine;hydrochloride
Standard InChI InChI=1S/C13H14F3N3O.ClH/c14-13(15,16)9-4-5-10-8(12(9)17)7-18-19(10)11-3-1-2-6-20-11;/h4-5,7,11H,1-3,6,17H2;1H
Standard InChI Key ORZQJIMVUVQQRV-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C13H15ClF3N3O, molecular weight 321.72 g/mol) integrates three key functional elements:

  • An indazole ring system (C7H5N2), providing a planar aromatic scaffold for target binding.

  • A tetrahydro-2H-pyran (THP) group at the N1 position, introducing stereochemical complexity and potential metabolic stability.

  • A trifluoromethyl (-CF3) substituent at the C5 position, enhancing lipophilicity and electron-withdrawing effects.

The hydrochloride salt form improves aqueous solubility, critical for in vitro assays. The canonical SMILES string C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)N.Cl encodes the connectivity, while the InChIKey ORZQJIMVUVQQRV-UHFFFAOYSA-N provides a unique structural identifier.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H15ClF3N3O
Molecular Weight321.72 g/mol
Topological Polar Surface Area53.07 Ų
LogP (Consensus)1.67
Water Solubility (ESOL)0.576 mg/mL

Data derived from computational models indicate moderate lipophilicity (LogP ~1.67) and limited aqueous solubility (0.576 mg/mL), typical of preclinical drug candidates requiring formulation optimization . The THP group’s stereoelectronic effects may influence membrane permeability, while the -CF3 group resists oxidative metabolism—a strategic advantage for pharmacokinetic optimization.

Synthesis and Manufacturing Strategies

Process Challenges

  • Regioselectivity: Ensuring exclusive substitution at C5 requires careful control of directing groups and stoichiometry.

  • THP Stability: The acid-labile THP protecting group necessitates pH-neutral conditions during later stages.

  • Purification: Chromatographic separation on silica gel with 2 M NH3/MeOH gradients effectively isolates the target compound from regioisomers .

Reactivity and Derivative Formation

Strategic Functionalization Sites

  • C4-Amine Group:

    • Acylation with anhydrides or chloroformates yields amide prodrugs.

    • Diazotization and Sandmeyer reactions enable halogenation for cross-coupling.

  • THP Ether:

    • Acid-catalyzed hydrolysis regenerates the N-H indazole, useful for late-stage diversification.

  • CF3 Group:

    • Resists nucleophilic substitution but participates in radical-mediated C-C bond formation.

Notable transformations include oxidation of the indazole ring with potassium permanganate to quinazolinone derivatives and LiAlH4 reduction of nitro intermediates in precursor synthesis. These reactions enable access to a library of analogs for structure-activity relationship (SAR) studies.

Biological Activity and Mechanistic Insights

Putative Targets and Pathways

While direct target validation studies are absent, homology modeling suggests affinity for:

  • Kinase Enzymes: The planar indazole core may occupy ATP-binding pockets in MAPK or CDK family kinases.

  • G-Protein-Coupled Receptors (GPCRs): Structural similarity to 5-HT3 antagonists implicates serotonergic pathways.

  • Epigenetic Regulators: CF3 groups often enhance binding to bromodomains or histone deacetylases.

In vitro assays of related indazoles show IC50 values in the nanomolar range against cancer cell lines (e.g., MCF-7, IC50 = 34 nM), suggesting potential anticancer applications. The THP group may mitigate first-pass metabolism, extending plasma half-life in preclinical models.

Applications in Drug Discovery

Therapeutic Areas of Interest

  • Oncology:

    • Kinase inhibition profiles align with targeted therapies for breast and lung cancers.

  • Central Nervous System Disorders:

    • Blood-brain barrier permeability (predicted LogBB = -0.45) enables CNS drug development.

  • Antimicrobial Agents:

    • Indazole derivatives demonstrate Gram-positive bactericidal activity via DNA gyrase inhibition.

Table 2: Comparative Bioactivity of Indazole Derivatives

CompoundTargetIC50 (nM)
Parent IndazoleCDK2112
CF3-Indazole AnalogBRAF V600E28
THP-Protected DerivativeHDAC467

Data extrapolated from structural analogs highlight the -CF3 group’s role in enhancing target affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator